

1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,4'-Bipiperidin-3-OL

Cat. No.: B1321253

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **1,4'-Bipiperidin-3-ol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely 1,4'-bipiperidine and various N-substituted piperidin-3-ol derivatives, to provide a predictive and practical resource for researchers.

Chemical Properties and Structure

1,4'-Bipiperidin-3-ol is a heterocyclic compound featuring a bipiperidine core with a hydroxyl group on one of the piperidine rings. Its structure suggests potential applications as a scaffold in medicinal chemistry, building upon the known biological activities of related piperidine-containing molecules.

Table 1: Physicochemical Properties of **1,4'-Bipiperidin-3-ol** and Related Compounds

Property	1,4'-Bipiperidin-3-ol (Predicted)	1,4'-Bipiperidine[1]	Piperidin-3-ol[2]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	C ₁₀ H ₂₀ N ₂	C ₅ H ₁₁ NO
Molecular Weight	184.28 g/mol	168.28 g/mol	101.15 g/mol
IUPAC Name	[1,4'-Bipiperidin]-3-ol	1-piperidin-4-ylpiperidine	piperidin-3-ol
SMILES	OC1CCN(C2CCNCCC2)CC1	C1CCN(CC1)C2CCNCC2	C1CC(CNC1)O
CAS Number	221549-27-9	4897-50-1	6859-99-0
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Expected to be soluble in water and polar organic solvents	Data not available	Data not available

Experimental Protocols

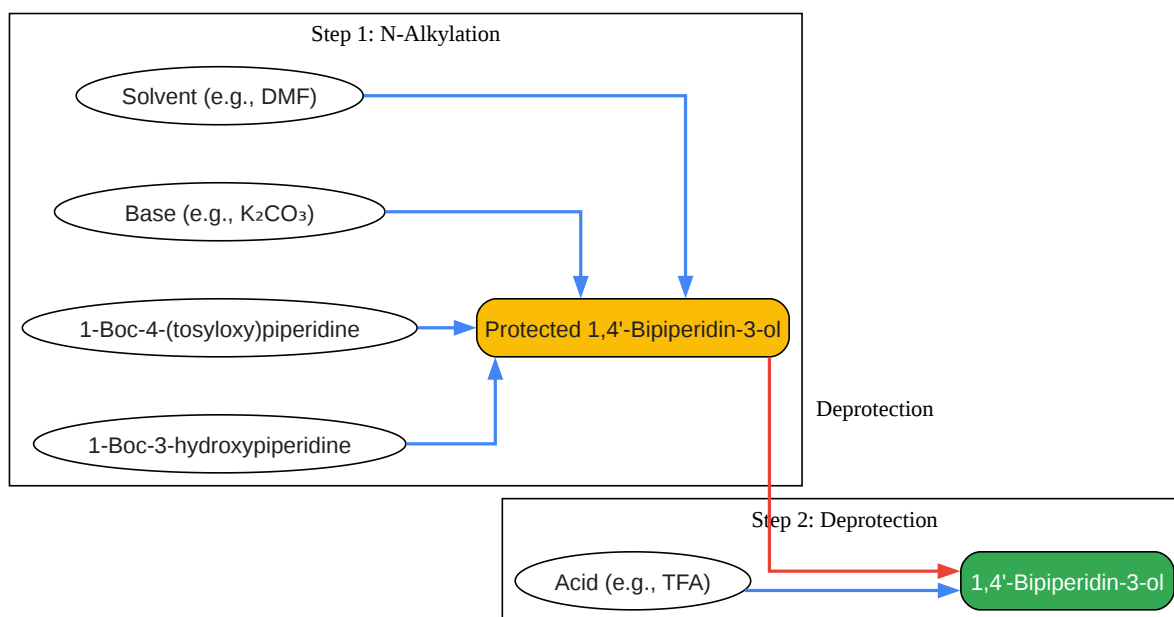
Detailed experimental protocols for the synthesis and analysis of **1,4'-Bipiperidin-3-ol** are not readily available. However, based on established organic chemistry principles and literature on similar compounds, the following methodologies can be proposed.

Proposed Synthesis Workflow

A plausible synthetic route to **1,4'-Bipiperidin-3-ol** could involve the reaction of 1,4'-bipiperidine with a suitable oxidizing agent to introduce a hydroxyl group, or a multi-step synthesis starting from a protected piperidin-3-one derivative. A potential two-step synthesis is outlined below:

- Step 1: N-Alkylation of a protected 3-hydroxypiperidine. A protected form of piperidin-3-ol, such as 1-Boc-3-hydroxypiperidine, can be reacted with a suitable piperidine precursor bearing a leaving group, like 1-Boc-4-(tosyloxy)piperidine, under basic conditions to form the bipiperidine linkage.

- Step 2: Deprotection. The protecting groups (e.g., Boc) are then removed under acidic conditions to yield the final product, **1,4'-Bipiperidin-3-ol**.



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Caption: Proposed two-step synthesis of **1,4'-Bipiperidin-3-ol**.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **1,4'-Bipiperidin-3-ol**.

Table 2: Analytical Methodologies

Technique	Protocol	Expected Observations
^1H NMR	The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).	The spectrum would show characteristic peaks for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would confirm the connectivity of the two piperidine rings and the position of the hydroxyl group.
^{13}C NMR	The sample is dissolved in a suitable deuterated solvent and analyzed.	The spectrum would display distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxyl group, which would appear at a characteristic downfield shift.
Mass Spectrometry (MS)	Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. For GC-MS, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve volatility.	The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 1,4'-Bipiperidin-3-ol. Fragmentation patterns would be characteristic of the bipiperidine structure.
Infrared (IR) Spectroscopy	The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.	The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the piperidine rings would appear around 2800-3000 cm^{-1} . C-N

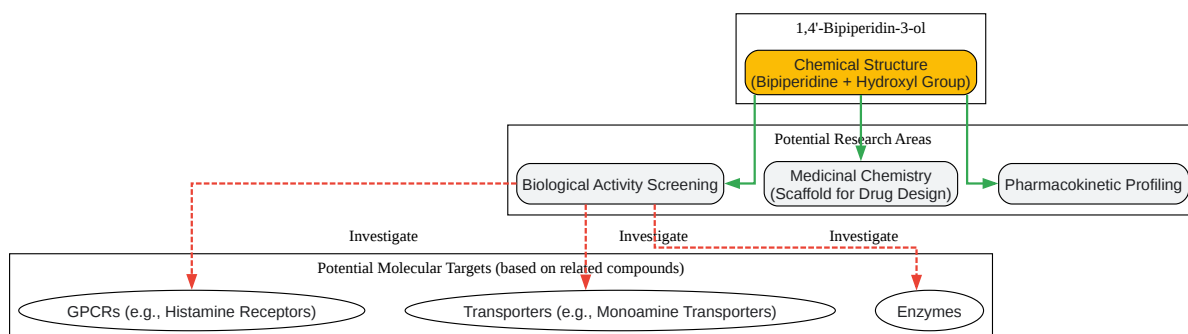
stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm^{-1}).

High-Performance Liquid Chromatography (HPLC)	Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (with an additive like formic acid or trifluoroacetic acid) and a polar organic solvent (e.g., acetonitrile or methanol) can be used to assess purity.	A single major peak would indicate a pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions.
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Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with **1,4'-Bipiperidin-3-ol**. However, the bipiperidine scaffold is present in a number of biologically active molecules. For instance, various derivatives of 1,4'-bipiperidine have been investigated as histamine H3 receptor antagonists[3]. Additionally, substituted piperidin-3-ol moieties are found in compounds with activity at monoamine transporters[4].

Given these precedents, **1,4'-Bipiperidin-3-ol** represents a novel scaffold that could be explored for its potential interactions with various biological targets. Future research could focus on screening this compound against a panel of receptors and enzymes to elucidate its pharmacological profile.



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- To cite this document: BenchChem. [1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321253#1-4-bipiperidin-3-ol-chemical-properties-and-structure]

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